molecular formula C19H26FNO2 B12638192 C19H26Fno2

C19H26Fno2

Cat. No.: B12638192
M. Wt: 319.4 g/mol
InChI Key: CSFSBBSLGDYJQJ-UHFFFAOYSA-N
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Description

. This compound is a member of the amide family and contains a fluorine atom, which often imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves the reaction of cycloheptylamine with 3-fluoropropoxybenzaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These reactors ensure precise control over reaction conditions such as temperature, pressure, and pH, which are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide include:

Uniqueness

The uniqueness of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide lies in its specific structural features, such as the presence of a fluorine atom and a cycloheptyl group.

Properties

Molecular Formula

C19H26FNO2

Molecular Weight

319.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]butan-1-one

InChI

InChI=1S/C19H26FNO2/c1-2-5-17(22)21-13-12-19(23)11-4-3-6-16(19)18(21)14-7-9-15(20)10-8-14/h7-10,16,18,23H,2-6,11-13H2,1H3

InChI Key

CSFSBBSLGDYJQJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O

Origin of Product

United States

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